Omeprazole-d3 (sodium)
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Overview
Description
Omeprazole-d3 (sodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterated version, Omeprazole-d3, contains three deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Omeprazole-d3 (sodium) involves the synthesis of deuterated intermediates followed by their conversion to the final product. One common method includes the deuteration of the methoxy groups in the omeprazole molecule. This can be achieved by using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst .
Industrial Production Methods
Industrial production of Omeprazole-d3 (sodium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Deuteration of starting materials.
- Formation of the benzimidazole ring.
- Sulfoxidation to introduce the sulfinyl group.
- Conversion to the sodium salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Omeprazole-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide.
Reduction: Reduction of sulfoxide back to sulfide.
Substitution: Substitution reactions involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Deuterated methanol (CD3OD) in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include deuterated sulfoxides and sulfides, which are useful intermediates in the synthesis of Omeprazole-d3 (sodium) .
Scientific Research Applications
Omeprazole-d3 (sodium) is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolite Identification: Helps in identifying and quantifying metabolites in biological samples.
Mechanistic Studies: Used to investigate the mechanism of action of proton pump inhibitors.
Drug Development: Assists in the development of new drugs by providing insights into drug interactions and stability.
Mechanism of Action
Omeprazole-d3 (sodium) exerts its effects by specifically inhibiting the H+/K±ATPase enzyme system found on the secretory surface of gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The deuterium atoms in Omeprazole-d3 do not alter its mechanism of action but provide a means to study its pharmacokinetics and metabolism more accurately .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The non-deuterated form, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with similar pharmacological effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Omeprazole-d3 (sodium) is unique due to its deuterium labeling, which provides advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems. This makes it particularly valuable in pharmacokinetic studies and drug development .
Properties
Molecular Formula |
C17H18N3NaO3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/i5D,6D,7D; |
InChI Key |
RYXPMWYHEBGTRV-VZHDTACQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H].[Na+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
Origin of Product |
United States |
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